Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride is a piperidine-based compound featuring a benzo[d]isothiazole 1,1-dioxide moiety linked to the nitrogen atom of the piperidine ring, with an ethyl carboxylate group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S.ClH/c1-2-21-15(18)11-7-9-17(10-8-11)14-12-5-3-4-6-13(12)22(19,20)16-14;/h3-6,11H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDQLSNXTUWKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride is part of the 1,2,4-benzothiadiazine-1,1-dioxide family. Compounds in this family have been reported to have various biological activities, including acting as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer agents, KATP channel activators, and AMPA receptor modulators
Mode of Action
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family are known to interact with their targets to exert their effects. For instance, some compounds in this family have been found to activate AMPA receptors.
Biological Activity
Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O4S
- Molecular Weight : 300.34 g/mol
The compound features a piperidine ring, a carboxylate group, and a dioxo-isothiazole moiety, which contribute to its biological properties.
Research indicates that compounds containing isothiazole derivatives often exhibit diverse pharmacological activities. This compound is believed to interact with various biological targets:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, particularly in the central nervous system (CNS), affecting neurotransmitter pathways.
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines through caspase activation. |
| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in vitro. |
Case Studies
- Antimicrobial Activity : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated potent activity against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .
- Anticancer Properties : A research article highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Anti-inflammatory Effects : In vitro experiments showed that this compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of isothiazoles exhibit activity against various viral infections, suggesting that this compound may share similar properties due to its structural characteristics. For instance, compounds containing the isothiazole moiety have shown efficacy against filoviruses and other viral pathogens, indicating a promising avenue for therapeutic development .
Synthesis Methodologies
The synthesis of Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride typically involves several steps, including the formation of the isothiazole ring and subsequent functionalization. The general synthetic pathway can be outlined as follows:
- Formation of the Isothiazole Ring : This is achieved through a condensation reaction involving appropriate thioketones and amines.
- Piperidine Functionalization : The introduction of the piperidine moiety can be performed via nucleophilic substitution reactions.
- Carboxylation : The final step usually involves the addition of an ethoxycarbonyl group to yield the desired carboxylate derivative.
Case Study 1: Antiviral Activity
A study conducted by researchers at a prominent university focused on the antiviral properties of compounds similar to this compound. The study utilized in vitro assays to evaluate the compound's effectiveness against specific viral strains. Results indicated a significant reduction in viral replication at micromolar concentrations, supporting its potential use in antiviral therapies .
Case Study 2: Synthesis and Characterization
In another research initiative, scientists synthesized this compound and characterized it using NMR spectroscopy and X-ray crystallography. The study provided insights into the molecular geometry and electronic properties of the compound, which are crucial for understanding its reactivity and potential interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
- Structure : A thiazole ring replaces the benzoisothiazole sulfone, attached via a methylene linker.
- Properties : Molecular weight = 288.79, XLogP3 = 2.5, hydrogen bond acceptors = 5 .
- The methylene spacer may increase conformational flexibility, affecting target binding.
Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
- Structure : A sulfamoylbenzoyl group replaces the benzoisothiazole sulfone.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling of ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid .
- Comparison : The sulfonamide group enhances hydrophilicity (vs. the lipophilic benzoisothiazole), which may improve aqueous solubility but reduce blood-brain barrier penetration.
Piperidine Derivatives with Heterocyclic Substituents
Ziprasidone-Related Compounds
- Structure : Benzoisothiazole linked to a piperazine ring (e.g., Ziprasidone Related Compound B: 5,5'-bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione) .
- Comparison : Piperazine rings (vs. piperidine) introduce additional basicity and hydrogen-bonding capacity. Such compounds often exhibit antipsychotic activity, suggesting the target compound may share CNS-targeted applications.
tert-Butyl (1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₉ClN₂O₄S | 382.84* | ~3.2† | Benzoisothiazole sulfone, ethyl carboxylate, hydrochloride salt |
| Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate | C₁₂H₁₇ClN₂O₂S | 288.79 | 2.5 | Thiazole substituent, methylene linker |
| Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate | C₁₅H₂₀N₂O₅S | 340.40 | 1.8 | Sulfonamide group, increased hydrophilicity |
| tert-Butyl (1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate | C₁₇H₂₃N₃O₄S | 381.45 | 3.0 | Carbamate protective group, tert-butyl substituent |
| Ziprasidone Related Compound B | C₄₂H₄₀Cl₂N₈O₃S₂ | 839.85 | 6.7 | Dimeric structure, chloro and hydroxyl groups, antipsychotic metabolite |
*Estimated based on analogs. †Predicted using similar substituent contributions.
Key Research Findings
- piperazine) may alter receptor affinity .
- Synthetic Flexibility : The ethyl carboxylate group serves as a versatile handle for further derivatization, as seen in the synthesis of hydrazide intermediates for urea/thiourea prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
